Benzene, 1-(ethynyloxy)-4-nitro-
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Overview
Description
Benzene, 1-(ethynyloxy)-4-nitro- is an organic compound that features a benzene ring substituted with an ethynyloxy group at the first position and a nitro group at the fourth position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1-(ethynyloxy)-4-nitro- typically involves the following steps:
Nitration of Phenol: Phenol is nitrated using concentrated nitric acid and sulfuric acid to produce 4-nitrophenol.
Ethyne Addition: The 4-nitrophenol is then reacted with ethyne in the presence of a base such as potassium hydroxide to introduce the ethynyloxy group, forming Benzene, 1-(ethynyloxy)-4-nitro-.
Industrial Production Methods:
Types of Reactions:
Oxidation: Benzene, 1-(ethynyloxy)-4-nitro- can undergo oxidation reactions, particularly at the ethynyloxy group, leading to the formation of carbonyl compounds.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon or tin(II) chloride in hydrochloric acid.
Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products:
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.
Reduction: Formation of 1-(ethynyloxy)-4-aminobenzene.
Substitution: Formation of various substituted benzene derivatives depending on the electrophile used.
Scientific Research Applications
Benzene, 1-(ethynyloxy)-4-nitro- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential interactions with biological macromolecules due to its nitro and ethynyloxy groups.
Medicine: Explored for its potential pharmacological properties, particularly in the development of new drugs.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of Benzene, 1-(ethynyloxy)-4-nitro- involves its interaction with various molecular targets:
Nitro Group: The nitro group can undergo reduction to form reactive intermediates that interact with cellular components.
Ethynyloxy Group: The ethynyloxy group can participate in nucleophilic addition reactions, potentially modifying biological molecules.
Pathways: The compound can influence oxidative stress pathways and enzyme activities, leading to various biological effects.
Comparison with Similar Compounds
Nitrobenzene: Similar in having a nitro group but lacks the ethynyloxy group.
Phenylacetylene: Contains an ethynyloxy group but lacks the nitro group.
4-Nitrophenol: Contains a nitro group at the fourth position but lacks the ethynyloxy group.
Properties
CAS No. |
22409-58-1 |
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Molecular Formula |
C8H5NO3 |
Molecular Weight |
163.13 g/mol |
IUPAC Name |
1-ethynoxy-4-nitrobenzene |
InChI |
InChI=1S/C8H5NO3/c1-2-12-8-5-3-7(4-6-8)9(10)11/h1,3-6H |
InChI Key |
DRRDBQMPTXQHAM-UHFFFAOYSA-N |
Canonical SMILES |
C#COC1=CC=C(C=C1)[N+](=O)[O-] |
Origin of Product |
United States |
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